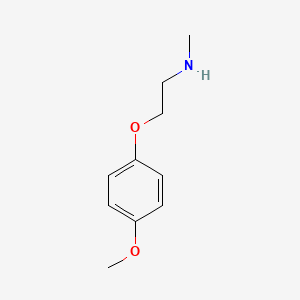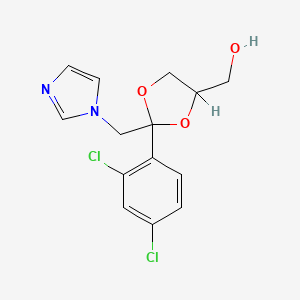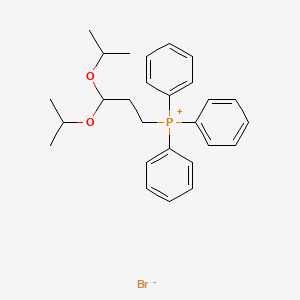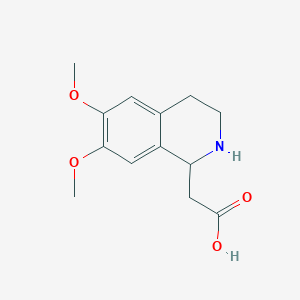![molecular formula C15H14ClNO4S B1362097 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid CAS No. 40279-97-8](/img/structure/B1362097.png)
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid” is a chemical compound . It is available for purchase for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid” are not fully detailed in the search results. The molecular formula is C15H14ClNO4S .科学的研究の応用
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. It exhibits activity against Gram-positive bacterial strains and is also effective against the C. albicans strain . This suggests potential use in developing new antimicrobial agents, particularly in the fight against drug-resistant bacteria.
Antibiofilm Agents
The ability to disrupt biofilms is crucial in medical device coatings and water treatment systems. The compound’s structure allows it to be a candidate for antibiofilm agent development, which could prevent the formation of bacterial colonies that are resistant to conventional treatments .
Toxicity Assessment
Toxicity studies, particularly concerning aquatic organisms like Daphnia magna , are essential for environmental safety evaluations. This compound has been assessed for its toxicity levels, providing valuable data for its safe application in various fields .
In Silico Studies
In silico studies offer insights into the potential mechanism of action and toxicity of compounds without the need for extensive lab work. This compound has undergone such studies, which could accelerate the drug development process by predicting its behavior in biological systems .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives, such as N-acyl-α-amino acids and 1,3-oxazoles . These derivatives have their own unique applications, expanding the utility of the original compound .
Physico-Chemical Characterization
Understanding the physico-chemical properties of a compound is crucial for its application in material science. The compound has been characterized using spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data, which is vital for its application in designing new materials .
Pharmaceutical Research
Given its antimicrobial properties and the ability to synthesize various derivatives, this compound holds promise in pharmaceutical research. It could lead to the development of new drugs with specific targeting mechanisms or improved efficacy .
Environmental Safety
The compound’s toxicity profile and potential environmental impact have been studied, which is important for its application in areas such as agriculture, where runoff could affect local ecosystems .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDDEMYHWQZSLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377531 |
Source


|
| Record name | 2-{[(4-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
CAS RN |
40279-97-8 |
Source


|
| Record name | N-[(4-Chlorophenyl)sulfonyl]phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40279-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(4-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)











